Gigkflhsagkfgkafvgeimks

Description

Properties

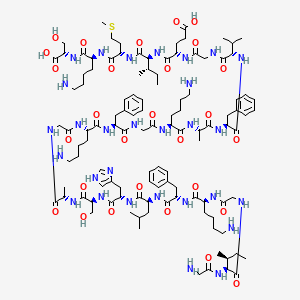

Molecular Formula |

C112H177N29O28S |

|---|---|

Molecular Weight |

2409.8 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1 |

InChI Key |

OFIZOVDANLLTQD-ZVNXOKPXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Discovery and Biological Origins of Magainin 1 Gigkflhsagkfgkafvgeimks

Evolutionary Context of Amphibian-Derived Antimicrobial Peptides

Amphibians are a rich source of antimicrobial peptides (AMPs), which are key components of their innate immune system. nih.govresearchgate.net These peptides provide a first line of defense against a wide array of pathogens in their environment. nih.gov The high diversity of AMPs found in anurans (frogs and toads) makes them an excellent model system for studying the evolution of this gene family. researchgate.net

The evolution of these peptides is thought to be driven by the strong selective pressures exerted by pathogens in the environments amphibians inhabit. nih.gov This has led to a remarkable diversity of AMPs, not only between different amphibian species but also within a single species. harvard.edu Evidence suggests that the genes encoding for these peptides have undergone convergent evolution on multiple occasions, indicating their critical role in amphibian survival. researchgate.net

Studies on the molecular evolution of AMPs in various amphibian lineages, including caecilians, have revealed a large diversity of peptide sequences with antimicrobial potential. nih.govmdpi.com This underscores the ancient origins and continuous adaptation of this defense system. The investigation into the evolutionary history of amphibian AMPs continues to provide insights into the co-evolutionary arms race between hosts and pathogens.

The Magainin Family: A Prototype for Cationic Amphipathic Peptides

The magainin family of peptides, including Magainin-1 and Magainin-2, are considered prototypes for a large class of antimicrobial peptides known as cationic amphipathic peptides. nih.govnih.gov These peptides are characterized by their positive charge and their ability to adopt a secondary structure, typically an α-helix, that segregates hydrophobic and hydrophilic amino acid residues into distinct faces. nih.govproteopedia.org

This amphipathic nature is fundamental to their mechanism of action. nih.gov The cationic residues facilitate the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. nih.govproteopedia.org Following this initial binding, the hydrophobic face of the peptide inserts into the lipid bilayer, leading to membrane disruption and permeabilization. nih.govlifescienceproduction.co.uk This process can result in the formation of pores or other membrane defects, causing leakage of cellular contents and ultimately leading to microbial cell death. proteopedia.orgnih.gov

The "carpet" model is one proposed mechanism where the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane integrity. nih.gov Because their mode of action is the physical disruption of the cell membrane, it is more difficult for bacteria to develop resistance to these peptides compared to traditional antibiotics that target specific metabolic pathways. nih.gov This has made cationic amphipathic peptides like the magainins attractive candidates for the development of new antimicrobial agents. nih.gov

Table 2: Members of the Magainin Family from Xenopus laevis

| Peptide | Amino Acid Sequence | Key Characteristics |

| Magainin-1 | GIGKFLHSAGKFGKAFVGEIMKS | Cationic, amphipathic, broad-spectrum antimicrobial activity. |

| Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNT | Differs from Magainin-1 by two amino acid substitutions, also exhibits potent antimicrobial properties. |

| PGLa | GMASKAGAIAGKIAKVALKAL-NH2 | Works synergistically with magainins to enhance antimicrobial activity. |

This table provides a summary of some of the key members of the magainin family found in Xenopus laevis.

Structural Principles and Conformational Dynamics of Magainin 1

Primary Sequence Analysis of Magainin-1 (GIGKFLHSAGKFGKAFVGEIMKS)

The primary structure of Magainin-1 consists of a specific 23-amino acid sequence: Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Gly-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Lys-Ser. iscabiochemicals.comcpcscientific.com This sequence, abbreviated as this compound, is fundamental to its function. cpcscientific.comigem.org The peptide is cationic, a characteristic conferred by the presence of several lysine (B10760008) (Lys) residues, which carry a positive charge at physiological pH. jmb.or.kr This net positive charge is crucial for its initial electrostatic attraction to the negatively charged components of microbial membranes. sb-peptide.comjmb.or.kr

The sequence also features a significant number of hydrophobic (nonpolar) amino acid residues, such as Glycine (B1666218) (Gly), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), Alanine (B10760859) (Ala), and Valine (Val). researchgate.net The interplay between the cationic and hydrophobic residues is a defining feature of Magainin-1. researchgate.net

Table 1: Physicochemical Properties of Magainin-1

| Property | Value | Reference |

| One-Letter Sequence | This compound | cpcscientific.com |

| Three-Letter Sequence | H-Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Gly-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Lys-Ser-OH | iscabiochemicals.com |

| Molecular Formula | C₁₁₂H₁₇₇N₂₉O₂₈S₁ | cpcscientific.com |

| Molecular Weight | 2409.88 | iscabiochemicals.comcpcscientific.com |

| Net Charge | +4 | jmb.or.kr |

Secondary Structure Elucidation: Emphasis on α-Helical Conformation

In aqueous solution, Magainin-1 generally exists in a disordered or random coil conformation. mdpi.comasm.org However, upon encountering a membrane environment, particularly one that mimics a bacterial membrane, it undergoes a significant conformational change, folding into an α-helix. mdpi.comasm.org This transition to an α-helical structure is a critical step in its mechanism of action. sb-peptide.commedchemexpress.com The stability of this α-helix can be influenced by the surrounding environment; for instance, increased salt concentrations can enhance its helicity in solution. asm.org

Studies using techniques like circular dichroism spectroscopy have confirmed that Magainin-1 and its analogs adopt an α-helical secondary structure in the presence of lipids or detergents. nih.gov This induced helicity is essential for its antimicrobial activity. nih.gov Modifications to the primary sequence that either stabilize or disrupt this helical structure have been shown to directly impact its potency. nih.gov For example, substituting certain amino acids with alanine, which has a high helical propensity, can improve activity. proteopedia.org

Investigations into Higher-Order Structural Organization and Amphipathicity

The α-helical conformation of Magainin-1 is not just a simple rod-like structure; it is profoundly amphipathic. sb-peptide.commedchemexpress.com This means that when viewed as a helical wheel projection, the amino acid residues are segregated, with the hydrophobic residues arranged on one face of the helix and the hydrophilic (polar and charged) residues on the opposite face. proteopedia.orgresearchgate.net This spatial arrangement is a hallmark of many membrane-active peptides. researchgate.net

The amphipathic nature of the helix allows Magainin-1 to interact favorably with the dichotomous environment of a lipid bilayer. researchgate.net The positively charged, hydrophilic face can interact with the negatively charged head groups of phospholipids (B1166683) common in bacterial membranes, while the hydrophobic face can insert into the nonpolar, acyl chain core of the membrane. researchgate.netgenscript.com This interaction is believed to be the driving force behind the disruption of the membrane's integrity. sb-peptide.com

Evidence suggests that Magainin-1 peptides can assemble into higher-order structures, such as pores or channels, within the membrane. mdpi.com The "toroidal pore" model is one of the widely accepted mechanisms, where the peptides, along with the lipid molecules, form a water-filled channel that spans the membrane. mdpi.complos.org This leads to leakage of cellular contents and ultimately, cell death. proteopedia.org Some studies also suggest that Magainin-1 can form dimeric structures, which may be a precursor to or part of the pore-forming process. mdpi.complos.org

Computational Approaches for Magainin-1 Structure Prediction and Molecular Dynamics Simulations

Computational methods have become invaluable tools for understanding the structure and dynamics of Magainin-1 at an atomic level. researchgate.netnih.gov Molecular dynamics (MD) simulations, for instance, allow researchers to model the behavior of the peptide in different environments, such as in water or embedded within a lipid bilayer. plos.orgyu.edu.jo

These simulations have provided detailed insights into the conformational changes Magainin-1 undergoes upon membrane binding. yu.edu.jo They can track the stability of the α-helix, the orientation of the peptide relative to the membrane surface, and the interactions with individual lipid molecules. plos.orgyu.edu.jo For example, MD simulations have shown that Magainin-2, a close relative of Magainin-1, is more structurally stable within a dipalmitoylphosphatidylcholine (DPPC) membrane than in an aqueous solution. yu.edu.jo

Structure prediction servers and algorithms, such as PEP-FOLD, have been used to generate three-dimensional models of Magainin-1's conformation. researchgate.net These in silico models can then be used as starting points for more extensive MD simulations to study its interactions with target membranes or other molecules. researchgate.netnih.gov These computational approaches have also been instrumental in exploring the synergistic interactions between Magainin peptides and in designing new, more potent analog peptides. mdpi.complos.org

Advanced Mechanistic Investigations of Magainin 1 S Biological Activities

Membrane Interaction and Permeabilization Modalities

The initial and most critical step in Magainin-1's antimicrobial action is its interaction with and subsequent permeabilization of the target cell membrane. This process is driven by the peptide's amphipathic α-helical structure and its cationic nature, which facilitates preferential binding to the negatively charged components of microbial membranes, such as phosphatidylglycerol and cardiolipin, over the zwitterionic phospholipids (B1166683) (like phosphatidylcholine) that dominate mammalian cell membranes.

Once bound to the membrane surface, Magainin-1 peptides are proposed to induce membrane leakage through the formation of distinct pores. Two primary models describe this process:

Toroidal Pore Model : This is the most widely accepted model for Magainin-1. In this mechanism, the peptides insert into the membrane and induce a high degree of curvature, causing the lipid monolayers to bend continuously through the pore. The resulting channel is lined by both the peptides and the polar head groups of the lipid molecules. This arrangement allows for the passage of ions and water, leading to a fatal disruption of the cell's electrochemical gradient and osmotic balance. The key feature of the toroidal pore is the continuous bending of the inner and outer membrane leaflets, creating a "wormhole" structure.

Barrel-Stave Model : In this model, the peptides aggregate and insert into the lipid bilayer perpendicularly to the membrane surface, much like the staves of a barrel. The hydrophobic faces of the peptide helices align with the lipid core of the membrane, while their hydrophilic faces point inward, forming the aqueous channel. While this is a common mechanism for some antimicrobial peptides, evidence suggests it is less likely for Magainin-1 compared to the toroidal model.

Beyond direct pore formation, other models have been proposed to explain the membrane-disrupting activity of Magainin-1 and related peptides.

Carpet Model : This model involves the peptide monomers binding to the membrane surface in a parallel orientation, effectively coating it like a carpet. Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of transient holes or the complete dissolution of the membrane into micelles without forming stable pores. This mechanism destabilizes the bilayer structure, causing widespread leakage.

Inverted Micelle Formation : This model suggests that peptides, in concert with lipids, can form inverted micellar structures within the membrane. This process would transport lipids and peptides across the bilayer, disrupting its structure and barrier function.

Intracellular Targeting Mechanisms and Subcellular Interactions

While membrane permeabilization is considered its primary killing mechanism, evidence suggests that Magainin-1, upon entering the cell, may also interact with intracellular targets. After crossing the compromised membrane, the peptide could potentially interfere with essential cellular processes. Potential intracellular targets include nucleic acids (DNA and RNA) and various enzymes. The cationic nature of the peptide could facilitate binding to negatively charged nucleic acids, thereby inhibiting replication, transcription, or translation. However, for many bacteria, the rapid membrane depolarization and leakage caused by pore formation are sufficient to cause cell death before significant intracellular interactions can occur.

Electrophysiological Methodologies for Quantifying Membrane Disruption

Electrophysiological techniques are crucial for studying the real-time effects of Magainin-1 on membrane integrity. Planar lipid bilayers and patch-clamp techniques allow for the direct measurement of ion channel formation and membrane conductance. By applying a voltage across a synthetic membrane separating two chambers, the addition of Magainin-1 to one side results in discrete, stepwise increases in current. These current jumps correspond to the formation of individual pores, and their characteristics (e.g., conductance, lifetime) can be analyzed to understand the properties of the channels formed by the peptide. These studies provide quantitative data supporting the formation of ion-permeable pores as a primary mechanism of action.

Structure-Activity Relationships Governing Magainin-1's Efficacy

The antimicrobial potency and selectivity of Magainin-1 are intrinsically linked to its specific amino acid sequence and resulting physicochemical properties. Key factors include:

Cationicity : The net positive charge, primarily from lysine (B10760008) (K) residues, is crucial for the initial electrostatic attraction to negatively charged microbial membranes.

Amphipathicity : The spatial separation of hydrophobic and hydrophilic residues upon folding into an α-helix allows the peptide to interact with both the lipid core and the aqueous environment, which is fundamental for membrane insertion and disruption.

Helicity : The propensity to form a stable α-helix in the membrane environment is critical. Modifications that disrupt this helical structure often lead to a significant loss of antimicrobial activity.

Hinge Region : The presence of a flexible hinge region (e.g., around Glycine (B1666218) or Serine residues) can facilitate the peptide's reorientation during the pore formation process.

Studies involving amino acid substitutions have demonstrated that increasing the net positive charge or optimizing the amphipathicity can enhance antimicrobial activity, but often at the cost of increased toxicity to host cells (hemolysis). Therefore, a delicate balance of these structural features governs the peptide's efficacy and therapeutic potential.

Interactive Data Table: Key Physicochemical Properties of Magainin-1

| Property | Value/Description | Significance for Activity |

| Amino Acid Sequence | GIGKFLHSAKKFGKAFVGEIMNS | Defines the primary structure and all other properties. |

| Molecular Weight | ~2466 Da | Influences diffusion and interaction kinetics. |

| Net Charge (at pH 7) | +3 | Crucial for initial electrostatic binding to anionic microbial membranes. |

| Hydrophobicity | Moderate | Drives insertion into the nonpolar lipid core of the membrane. |

| Secondary Structure | Amphipathic α-helix | Essential for membrane insertion and pore formation. |

Antiviral Research on Magainin 1

In Silico Screening and Molecular Docking Studies against Viral Targets (e.g., SARS-CoV-2 Main Protease)

The emergence of novel viral threats, such as SARS-CoV-2, has accelerated the search for effective antiviral compounds. Computational methods like in silico screening and molecular docking have become crucial tools for rapidly identifying and evaluating potential drug candidates. researchgate.netresearchgate.net Magainin-1 has been investigated using these techniques for its potential to inhibit key viral proteins.

Notably, studies have focused on the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, making it a prime target for antiviral drugs. researchgate.netresearchgate.net In silico studies involving protein-peptide docking simulations have demonstrated that Magainin-1 has a good affinity for the active site region of the SARS-CoV-2 Mpro macromolecule. researchgate.netuin-alauddin.ac.id These simulations indicate that Magainin-1 can interact with amino acid residues within the active site of the protease. researchgate.net

Further protein-protein docking simulations were conducted to assess the ability of Magainin-1 to interfere with the binding of the viral spike protein's receptor-binding domain to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. researchgate.netuin-alauddin.ac.id

Table 1: Molecular Docking and Interaction Analysis of Magainin Peptides with SARS-CoV-2 Mpro

| Peptide | Target | Binding Affinity/Energy | Key Interactions | Reference |

|---|---|---|---|---|

| Magainin-1 | SARS-CoV-2 Main Protease (Mpro) | Good affinity for the active site area | Interacts with polar patches and some amino acid residues in the active site | researchgate.net |

| Magainin-2 | SARS-CoV-2 Main Protease (Mpro) | -3054.53 kJ/mol (Binding Free Energy) | Best affinity and interaction with the active site | researchgate.netuin-alauddin.ac.id |

| Magainin-2 | ACE-2 Receptor Attachment | 1697.99 kJ/mol (ACE Score) | Prevented the attachment of ACE-2 receptors | researchgate.netuin-alauddin.ac.id |

These computational findings suggest that Magainin-1 holds promise as a natural inhibitor of SARS-CoV-2 and warrants further investigation. researchgate.netresearchgate.net

Theoretical Frameworks for Magainin-1 as an Inhibitor of Viral Replication

The proposed antiviral mechanisms of Magainin-1 are largely based on its physicochemical properties as a cationic, amphipathic peptide. frontiersin.orgnih.gov The theoretical frameworks for its action against enveloped viruses, such as Herpes Simplex Virus (HSV) and coronaviruses, primarily revolve around its ability to interact with and disrupt the viral envelope. nih.govuniroma1.itmdpi.com

One of the main proposed mechanisms is the direct interaction with the viral membrane. The positive charge of Magainin-1 facilitates its attraction to the negatively charged components, such as anionic phospholipids (B1166683) and glycosaminoglycans (like heparan sulfate), on the surface of viral envelopes and host cells. nih.goviiarjournals.org This initial electrostatic interaction is followed by the insertion of the peptide's hydrophobic face into the lipid bilayer. medchemexpress.com This process is explained by several models, including the "carpet model," where the peptides accumulate on the membrane surface, causing tension and eventual disruption, leading to leakage and lysis of the virion. uniroma1.itunina.it This direct virucidal activity has been suggested for its action against vaccinia virus and HSV. uniroma1.itnih.gov

Another theoretical action involves inhibiting viral entry. By binding to glycosaminoglycans on the host cell surface, which many viruses use as attachment receptors, Magainin-1 can prevent the initial binding of the virus to the host cell, thereby blocking infection at a very early stage. nih.gov Furthermore, by targeting viral glycoproteins essential for fusion with the host cell membrane, Magainin-1 could also inhibit the entry of enveloped viruses. nih.gov

Comparative Analysis of Antiviral Potential with Other Amphibian Peptides

The antiviral potential of Magainin-1 is often evaluated in comparison to other amphibian-derived peptides, particularly its close relative, Magainin-2. nih.govresearchgate.net Magainin-1 and Magainin-2 differ by only two amino acid substitutions. anaspec.comfrontiersin.org

In silico studies targeting SARS-CoV-2 Mpro found that while both magainins showed good affinity, Magainin-2 exhibited a better binding free energy value of -3054.53 kJ/mol and was more effective at preventing the attachment of the ACE-2 receptor. researchgate.netuin-alauddin.ac.id This suggests that subtle changes in the amino acid sequence can significantly impact antiviral efficacy.

When compared to a broader range of amphibian peptides, the magainin family demonstrates significant antiviral capabilities. For instance, against Herpes Simplex Virus 1 and 2, both Magainin-1 and Magainin-2 showed dose-dependent inhibition. uniroma1.itnih.gov However, they were found to be less active against the Channel Catfish Virus (a type of herpesvirus) compared to other amphibian peptides. uniroma1.it

Other prominent families of antiviral amphibian peptides include:

Dermaseptins: This large family has shown potent antiviral activity, including against SARS-CoV-2 in in silico studies, as well as HIV and HSV. nih.govnih.gov

Caerins: Peptides like Caerin 1.1 and 1.9 have also been identified as potential inhibitors of SARS-CoV-2 through computational analysis. nih.gov

Temporins: This family of peptides has demonstrated a broad spectrum of action against various human pathogens, including enveloped viruses like influenza and coronaviruses. mdpi.com

Urumins: These peptides have shown an inhibitory effect against the influenza A H1N1 virus by targeting a conserved region of the hemagglutinin (HA) protein. mdpi.com

Table 2: Comparative Antiviral Activity of Selected Amphibian Peptides

| Peptide Family | Example Peptide(s) | Known Viral Targets | Reference |

|---|---|---|---|

| Magainin | Magainin-1, Magainin-2 | HSV-1, HSV-2, Vaccinia virus, SARS-CoV-2 (in silico) | uniroma1.itnih.gov |

| Dermaseptin | Dermaseptin-S9 | HSV-1, HSV-2, HIV, SARS-CoV-2 (in silico) | nih.govmdpi.com |

| Caerin | Caerin 1.6, Caerin 1.10 | SARS-CoV-2 (in silico) | nih.gov |

| Temporin | Temporin L | SARS-CoV-2, Influenza virus, Measles virus | mdpi.com |

| Urumins | Urumins | Influenza A (H1N1) | mdpi.com |

The comparative analysis highlights that while Magainin-1 is a potent antiviral peptide, the vast diversity of amphibian peptides offers a rich source for discovering novel antiviral agents, each with potentially unique mechanisms and target specificities. uniroma1.ituclan.ac.uk

Antimicrobial and Antifungal Research on Magainin 1

Antibacterial Efficacy Against Gram-Negative Pathogens (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa)

Magainin-1 and its analogs have demonstrated significant antibacterial activity against Gram-negative bacteria, including the problematic nosocomial pathogens Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.netpnas.org Research has shown that Magainin-2, a closely related peptide, is effective against multiple strains of A. baumannii, including drug-resistant isolates. nih.gov It not only exhibits direct antibacterial action but also inhibits and eliminates biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.gov

A synthetic analog of Magainin-2, known as Pexiganan (or MSI-78), has shown potent activity against multidrug-resistant (MDR) A. baumannii, inhibiting its growth at low concentrations. mdpi.com Studies on reference strains of A. baumannii have confirmed the antimicrobial and antibiofilm capabilities of pexiganan. mdpi.comd-nb.info The mechanism of action involves the permeabilization of the bacterial membranes. nih.gov

The antibacterial potency of magainins can be enhanced by modifications that increase their positive charge and helicity. researchgate.net For instance, extending the peptide chain with positively charged amino acids has been shown to boost activity against E. coli and P. aeruginosa. researchgate.net

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| Magainin-2 | Acinetobacter baumannii | Excellent antibacterial and antibiofilm activity against drug-resistant strains. | nih.gov |

| Pexiganan (MSI-78) | Acinetobacter baumannii | Inhibits growth of clinical MDR strains at 1–8 µg/mL. | mdpi.com |

| Magainin-2 analogs | Pseudomonas aeruginosa | Enhanced activity with increased positive charge and helicity. | researchgate.net |

Antibacterial Efficacy Against Gram-Positive Pathogens

Magainin-1 demonstrates broad-spectrum activity that includes Gram-positive bacteria. sb-peptide.commedchemexpress.com Studies have confirmed its efficacy against pathogens such as Listeria ivanovii, Enterococcus faecalis, and Staphylococcus aureus. nih.gov When Magainin-1 was immobilized on a surface, it was found to reduce the adhesion of these bacteria by more than 50% and also kill the bacteria that did adhere. nih.gov This activity was shown to be persistent over time. nih.gov

Modifications to the structure of Magainin-2, a closely related peptide, such as extending its chain with positively charged amino acids, have been shown to considerably enhance its activity against Staphylococcus aureus. researchgate.net

| Compound | Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Magainin-1 (immobilized) | Listeria ivanovii | Reduced bacterial adhesion by >50% and killed adhered bacteria. | nih.gov |

| Magainin-1 (immobilized) | Enterococcus faecalis | Reduced bacterial adhesion by >50% and killed adhered bacteria. | nih.gov |

| Magainin-1 (immobilized) | Staphylococcus aureus | Reduced bacterial adhesion by >50% and killed adhered bacteria. | nih.gov |

| Magainin-2 analogs | Staphylococcus aureus | Enhanced activity with increased positive charge. | researchgate.net |

Antifungal Efficacy Against Clinically Relevant Fungal Species (e.g., Candida species)

Magainin-1 and its family members exhibit notable antifungal properties. sb-peptide.com Magainin-1 has a demonstrated antifungal activity against Candida albicans with a reported activity of 4.15 µM. sb-peptide.com Magainin 2 has also been shown to inhibit the growth of C. albicans. nih.gov The proposed mechanism for this antifungal action involves the peptide's interaction with the fungal cell membrane, leading to a decrease in the thickness of the lipid bilayer as the peptide adsorbs within the head-group region. nih.gov

The antifungal activity of magainins is influenced by their structural properties. For example, substituting glycine (B1666218) with alanine (B10760859) in Magainin-2 increases its helicity and, consequently, its antimicrobial and hemolytic activity. acs.org Pexiganan, the synthetic analog of Magainin-2, also shows robust activity against fungal pathogens. frontiersin.org

| Compound | Fungal Species | Finding | Reference |

|---|---|---|---|

| Magainin-1 | Candida albicans | Antifungal activity of 4.15 µM. | sb-peptide.com |

| Magainin-2 | Candida albicans | Inhibits growth. | nih.gov |

| Pexiganan | General Fungal Pathogens | Shows robust antimicrobial activity. | frontiersin.org |

Molecular Basis of Microbial Resistance to Magainin-1

While antimicrobial peptides like magainins are thought to have a low propensity for inducing resistance, bacteria can develop mechanisms to counteract their effects. frontiersin.org In Gram-negative bacteria such as E. coli, resistance to Magainin-1 has been studied by exposing the bacteria to subinhibitory concentrations of the peptide. nih.gov This has led to the selection of resistant strains. nih.gov

Proteomic analysis of these resistant strains revealed complex molecular adaptations. nih.govnih.gov These include changes in metabolic pathways related to energy and nitrogen uptake, stress responses, and alterations in the cell wall. nih.gov Some of the key mechanisms of resistance involve:

Modification of the cell surface: In Gram-negative bacteria, the lipopolysaccharide (LPS) layer can be modified to reduce the net negative charge, thereby weakening the electrostatic attraction for the cationic magainin peptides. frontiersin.org

Efflux pumps: Some bacteria may upregulate efflux pump systems that actively transport the peptides out of the cell. nih.gov A multidrug efflux pump subunit was found to be exclusive to Magainin-I resistant E. coli strains. nih.gov

Proteolytic degradation: Bacteria can produce proteases that degrade the antimicrobial peptides. nih.gov

Changes in membrane composition: Alterations in the lipid composition of the bacterial membrane can affect the peptide's ability to insert and form pores. acs.org

In a study on E. coli, 41 proteins were found to be differentially expressed in Magainin-1-resistant strains, indicating a multifaceted response to peptide exposure. nih.gov Another study identified 60 exclusive proteins in resistant strains, some of which are involved in biofilm and cell wall formation. nih.gov

Synergistic Interactions of Magainin-1 with Established Antimicrobial Agents

A promising area of research is the combination of magainins with conventional antibiotics to enhance their efficacy. nih.gov The primary mechanism behind this synergy is often the ability of magainins to permeabilize the bacterial membrane, which facilitates the entry of other antibiotics into the cell to reach their intracellular targets. researchgate.net

Magainin-2 has been shown to act synergistically with β-lactam antibiotics. oup.com This synergistic effect is also observed when two different antimicrobial peptides from the same family, such as Magainin 2 and PGLa, are combined. frontiersin.orgacs.org These peptides, which are naturally found together in the skin of Xenopus laevis, exhibit enhanced antimicrobial activity when used in a mixture. frontiersin.org This synergy is attributed to their cooperative action in disrupting the bacterial membrane, including the formation of toroidal pores. acs.org

The combination of antimicrobial peptides and conventional antibiotics not only increases the potency of the treatment but also has the potential to overcome existing antibiotic resistance mechanisms. nih.gov

| Compound | Synergistic Agent | Observed Effect | Reference |

|---|---|---|---|

| Magainin-2 | β-lactam antibiotics | Synergistic antibacterial action. | oup.com |

| Magainin-2 | PGLa | Synergistic enhancement of antimicrobial activities. | frontiersin.orgacs.org |

Synthetic Methodologies and Engineering of Magainin 1 and Its Analogs

Solid Phase Peptide Synthesis (SPPS) and its Methodological Advancements

Solid Phase Peptide Synthesis (SPPS) is the cornerstone technique for the chemical production of peptides like Magainin-1. hilarispublisher.comspringernature.comjpt.com Developed by R. Bruce Merrifield, this method involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a polymeric resin. jpt.comnih.gov The process begins by attaching the C-terminal amino acid of the target sequence (e.g., Serine for Magainin-1) to the functionalized resin. The synthesis then proceeds through repetitive cycles, each consisting of two main steps: the removal (cleavage) of the temporary Nα-protecting group from the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. nih.gov Because the growing peptide is attached to a solid support, excess reagents and by-products can be easily removed by simple filtration and washing, which simplifies the purification process and allows for automation. jpt.comnih.gov

Two primary chemical strategies dominate SPPS: Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, named for the Nα-protecting groups used. nih.govfrontiersin.org Fmoc chemistry is often preferred for the synthesis of AMPs due to its use of milder deprotection conditions (a weak base like piperidine), which preserves the integrity of sensitive amino acids and the final peptide. nih.govfrontiersin.org

Over the decades, significant methodological advancements have refined SPPS, leading to higher purity, better yields, and the ability to synthesize increasingly complex and "difficult" sequences. springernature.comnih.gov These improvements include the development of novel solid supports (resins), more efficient and selective linkers that attach the peptide to the resin, and a wide array of powerful coupling reagents designed to facilitate amide bond formation with minimal side reactions. springernature.comnih.govbachem.com

Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) for High-Throughput Production

Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) represents a paradigm shift from conventional SPPS, primarily designed to address the time-consuming and waste-generating aspects of the traditional method. cem.com The defining feature of UE-SPPS is the near-complete elimination of washing steps between the coupling and deprotection reactions. cem.comnih.gov This innovation dramatically reduces synthesis time and solvent waste, which can be decreased by up to 95% compared to standard protocols. cem.comnih.gov

The UE-SPPS methodology is enabled by a combination of optimized chemistry and engineering. It relies on the in-situ quenching of any excess activated amino acid from the coupling step by the subsequent addition of the deprotection base. cem.com Furthermore, it employs a volatile deprotection base that can be removed through controlled evaporation at elevated temperatures, thereby preparing the peptide-resin for the next coupling cycle without the need for extensive solvent washes. cem.comnih.gov These reactions are typically enhanced by microwave irradiation, which ensures high efficiency for both coupling and deprotection, facilitating the high-quality synthesis of peptides up to 100 amino acids in length. cem.com

The remarkable efficiency gains of modern SPPS methods like UE-SPPS and High-Efficiency SPPS (HE-SPPS) stem from several key optimization strategies:

Evaporative Deprotection Base Removal: A crucial innovation is the use of a volatile deprotection base, such as pyrrolidine, in combination with high temperatures (e.g., >90°C). cem.comnih.gov After the deprotection reaction, the base is rapidly evaporated from the reaction vessel. This process is often aided by flushing the vessel's headspace with an inert gas (like nitrogen) to prevent condensation, rendering the peptide-resin ready for the next cycle without washing. cem.comnih.gov

Optimized Activation Chemistry: The use of carbodiimide-based activation reagents, such as N,N′-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure, is critical. researchgate.net This activation strategy is highly tolerant of the elevated temperatures used in microwave-assisted synthesis and avoids the use of excess base during the coupling step, which can lead to undesirable side reactions like epimerization. researchgate.net

These combined strategies have led to significant improvements in the sustainability and speed of peptide synthesis.

Table 1: Comparison of SPPS Methodologies

| Methodology | Key Feature | Typical Cycle Time | Waste Reduction | Citation(s) |

|---|---|---|---|---|

| Traditional SPPS | Extensive washing after each step | 1-2 hours | Baseline | luxembourg-bio.com |

| HE-SPPS | Optimized washing, microwave heating | ~4 minutes | Up to 90% | researchgate.netluxembourg-bio.com |

| UE-SPPS | Complete elimination of wash steps | < 4 minutes | Up to 95% | cem.comnih.govnih.gov |

The application of microwave energy has become a transformative tool in SPPS. nih.govnih.gov Unlike conventional heating which warms the vessel first, microwave irradiation directly and precisely heats the reaction mixture, leading to a rapid increase in temperature. nih.govrsc.orgluxembourg-bio.com This results in dramatic reductions in the time required for both coupling and deprotection reactions. nih.govluxembourg-bio.com For example, amino acid couplings that might take an hour at room temperature can often be completed in just five minutes, while Fmoc deprotection can be reduced from over 15 minutes to as little as three minutes. nih.gov

This acceleration not only shortens the total synthesis time but also frequently improves the purity of the crude peptide. rsc.orgluxembourg-bio.com The increased reaction kinetics help drive reactions to completion, which is particularly beneficial for synthesizing "difficult" sequences that are prone to forming secondary structures (like β-sheets) that hinder further reactions, or for overcoming the steric hindrance of certain amino acid couplings. rsc.orgluxembourg-bio.comsigmaaldrich.com Microwave-assisted synthesis is a core component of highly efficient protocols like HE-SPPS and UE-SPPS. cem.comresearchgate.net

Table 2: Impact of Microwave (MW) Assistance on SPPS Reaction Times

| Reaction Step | Conventional Time (Ambient Temp) | Microwave-Assisted Time | Citation(s) |

|---|---|---|---|

| Amino Acid Coupling | ~15-60 minutes | ~2-5 minutes | luxembourg-bio.comnih.gov |

| Fmoc Deprotection | ~15-20 minutes | ~3 minutes | nih.gov |

| Full Synthesis Cycle | ~1-2 hours | ~4 minutes | luxembourg-bio.com |

Parallel Synthesis and High-Density Peptide Array Techniques (e.g., SPOT Synthesis, CelluSpots)

Parallel synthesis techniques are designed for the high-throughput production of large libraries of peptides, which are invaluable for screening applications such as epitope mapping, identifying enzyme substrates, and drug discovery. merel.sibiospx.com Instead of synthesizing one peptide at a time, these methods allow for the simultaneous synthesis of hundreds or even thousands of distinct peptide sequences. biospx.comcem.com

SPOT Synthesis: This technique involves the repeated spotting of small volumes of activated amino acid solutions onto a derivatized cellulose (B213188) membrane. merel.sinih.gov Each "spot" acts as a miniature reaction vessel, and by addressing each spot individually, a unique peptide sequence can be built. This method allows for the parallel, addressable synthesis of up to 2,400 peptides on a single filter sheet. merel.sibiospx.com The resulting peptides can either remain attached to the cellulose for on-support binding assays or be cleaved from the support for use in solution-based assays. merel.sinih.gov

CelluSpots™: This is an evolution of the SPOT technique that addresses some of its limitations. In the CelluSpots method, peptides are synthesized on a modified cellulose support that can be dissolved after the synthesis is complete. merel.sinih.gov This yields individual solutions of each peptide covalently linked to a cellulose macromolecule. These solutions can then be spotted multiple times onto various surfaces, such as glass slides, to generate many identical copies of a high-density peptide array. merel.sicem.com

Table 3: Comparison of Parallel Peptide Synthesis Formats

| Format | Typical Parallel Capacity | Synthesis Scale | Key Application | Citation(s) |

|---|---|---|---|---|

| 96-Well Plates | 96-384 peptides | 1-10 µmol | Peptide Libraries | biospx.comcem.com |

| Columns | 48-72 peptides | 1-300 µmol | Library/Scale-up | biospx.comcem.com |

| SPOT Synthesis | Up to 2400 peptides | Nanomole scale | High-throughput screening (on-support) | biospx.comcem.com |

| CelluSpots™ | Up to 768 peptides | Nanomole scale | Creating multiple identical arrays | merel.sicem.com |

Recombinant Expression Systems for Heterologous Production of Magainin-1 Constructs (e.g., Star Peptides)

While chemical synthesis is ideal for producing peptides like Magainin-1, recombinant DNA technology offers a cost-effective and scalable alternative, particularly for producing complex peptide constructs or very long sequences. researchgate.net A major challenge in producing AMPs like Magainin-1 in host organisms such as E. coli is their inherent toxicity; the peptide can kill the very cell that is producing it. igem.org

The most common strategy to circumvent this toxicity is to produce the AMP as part of a harmless fusion protein . igem.orgjmb.or.kr In this approach, the gene for Magainin-1 is fused to the gene of a larger, benign protein. Common fusion partners include:

Maltose-Binding Protein (MBP): The Magainin-1 is expressed as a fusion with MBP. The resulting protein is non-toxic and can be easily purified from the cell lysate using an amylose (B160209) affinity column. jmb.or.kr

SUMO (Small Ubiquitin-like Modifier): The peptide is fused to a SUMO protein, often with a His-tag for purification. igem.org

After expression and purification, the Magainin-1 peptide is cleaved from its fusion partner by a specific protease, such as Factor Xa, which recognizes a cleavage site engineered into the linker region between the two proteins. igem.orgjmb.or.kr The released, biologically active Magainin-1 is then purified to homogeneity. jmb.or.kr

This recombinant approach is particularly useful for producing engineered constructs like Star Peptides . A star peptide consists of multiple peptide "arms" (in this case, Magainin-1) attached to a central core. igem.org Such complex structures can be expressed using a SUMO fusion system, where the linear construct containing the core and arms is produced and then processed to form the final star-shaped molecule. igem.org Additionally, expression in the chloroplasts of plants has been explored as a method to produce high levels of Magainin analogs. ucf.edu

Advanced Research Applications and Methodological Innovations Involving Magainin 1

Development of Peptide-Based Biosensors Incorporating Magainin-1

The inherent ability of Magainin-1 to selectively bind to microbial surfaces, particularly the negatively charged membranes of bacteria, makes it an excellent candidate for use as a biological recognition element in biosensors. pnas.orgmdpi.com Researchers have successfully developed novel biosensors that leverage this property for the rapid and sensitive detection of pathogenic bacteria.

One prominent approach involves immobilizing Magainin-1 onto transducer surfaces, such as gold microelectrodes. pnas.orggoogle.com When bacteria are present in a sample, they bind to the immobilized Magainin-1, causing a measurable change in the physical properties of the electrode surface. For instance, a microcapacitive sensor measures changes in impedance (the opposition to alternating current) as bacteria accumulate on the surface. pnas.org This label-free electronic detection method offers a direct and sensitive means of quantifying bacterial presence. Studies have demonstrated that Magainin-I functionalized sensors can detect pathogenic Escherichia coli at clinically relevant limits of approximately 1 bacterium per microliter. pnas.org

These biosensors have also shown a degree of selectivity. Magainin-1 exhibits preferential binding to Gram-negative bacteria like E. coli and Salmonella over Gram-positive bacteria such as Listeria monocytogenes. pnas.orggoogle.com This selectivity is attributed to differences in the bacterial cell wall structures; the outer membrane of Gram-negative bacteria contains negatively charged lipopolysaccharide (LPS), which is a primary target for the positively charged Magainin-1 peptide. pnas.org

Different immobilization strategies have been explored to optimize sensor performance. Techniques include direct covalent attachment to silanized glass slides or using biotin-avidin chemistry. acs.orgfrontiersin.org The chosen method can significantly impact both specific and non-specific binding, thereby affecting the detection limits of the sensor. acs.org

Table 1: Examples of Magainin-1 Based Biosensor Applications

| Transduction Method | Target Analyte(s) | Key Findings & Detection Limits | Reference(s) |

|---|---|---|---|

| Impedance Spectroscopy | E. coli O157:H7, S. typhimurium, L. monocytogenes | Selective detection of Gram-negative bacteria. LOD of ~1 bacterium/μL for E. coli. | pnas.orggoogle.com |

| Fluorescence | E. coli O157:H7, S. typhimurium | Direct covalent attachment improved detection limits. LODs of 1.6 x 10⁵ cells/mL for E. coli and 6.5 x 10⁴ cells/mL for S. typhimurium. | frontiersin.org |

| Split-Enzyme System | General bacterial detection | A fusion protein of Magainin-1 and beta-galactosidase fragments was designed to produce a signal upon binding to a bacterial membrane. | igem.org |

| Impedance Spectroscopy | E. coli O157:H7 | Preferential selectivity for E. coli O157:H7 with a detection limit of 10³ CFU/mL. | frontiersin.org |

Functionalization of Surfaces and Materials with Magainin-1 for Biocidal Properties

A significant area of research is the creation of antimicrobial surfaces by immobilizing Magainin-1 onto various materials. This approach aims to prevent the formation of biofilms—communities of microbes attached to a surface—which are a major cause of infections related to medical devices. imrpress.comnih.gov By covalently bonding Magainin-1 to a surface, a material can be rendered "contact-active," meaning it can kill microbes upon contact without releasing toxic agents into the environment. researchgate.netmdpi.com

A variety of materials have been successfully functionalized with Magainin-1, including gold, titanium, stainless steel, and various polymers. imrpress.comresearchgate.netmdpi.com The immobilization process often involves creating self-assembled monolayers (SAMs) on the surface, which then act as a scaffold for covalently attaching the peptide. nih.govresearchgate.net For example, Magainin-1 has been grafted onto gold surfaces using a mixed SAM of 11-mercaptoundecanoic acid (MUA) and 6-mercaptohexanol. researchgate.net Similarly, it has been attached to titanium oxide (TiO2) surfaces using a poly(ethylene glycol) (PEG) cross-linker, which simultaneously reduces non-specific protein adhesion and anchors the peptide. acs.org

Studies have demonstrated the effectiveness of these functionalized surfaces. Magainin-I anchored to gold surfaces reduced the adhesion of Gram-positive bacteria like Listeria ivanovii, Enterococcus faecalis, and Staphylococcus aureus by over 50% and killed the bacteria that did adhere. researchgate.net Notably, the activity was shown to be stable and persistent, with no release of the peptide observed, and the surface retained its biocidal properties for up to six months. researchgate.net

Table 2: Research Findings on Surfaces Functionalized with Magainin-1

| Surface Material | Immobilization Strategy | Target Microbe(s) | Outcome | Reference(s) |

|---|---|---|---|---|

| Gold (Au) | Self-Assembled Monolayer (SAM) of MUA/C6OH | L. ivanovii, E. faecalis, S. aureus | >50% reduction in bacterial adhesion; killing of adhered bacteria; activity stable for six months. | researchgate.net |

| Titanium Oxide (TiO₂) | Poly(ethylene glycol) (PEG) cross-linker | Listeria ivanovii | Reduced protein and bacterial adhesion; inhibited growth of remaining adhered bacteria. | acs.org |

| Stainless Steel (SS) | Chitosan polymer layers | Listeria ivanovii | Demonstrated in vitro antimicrobial activity. | imrpress.commdpi.com |

| Glass | Silanization and biotin-avidin chemistry | E. coli, Salmonella | Demonstrated binding of bacteria for biosensor applications, indicating successful surface functionalization. | acs.org |

Proteomic and Metabolomic Profiling of Microbial Responses to Magainin-1 Exposure

To understand the detailed molecular mechanisms of how bacteria respond and potentially develop resistance to Magainin-1, researchers employ advanced "omics" techniques. Proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) provide a global snapshot of the physiological changes within a microbe upon exposure to the peptide.

A comparative proteomic study on Escherichia coli was conducted to investigate the basis of resistance to Magainin-1. nih.gov After inducing resistance by repeatedly exposing the bacteria to sub-lethal concentrations of the peptide, scientists compared the cytosolic protein profiles of the resistant strains to the original susceptible strains using two-dimensional electrophoresis. This analysis identified 41 proteins that were expressed differently between the two groups. nih.gov

Functional categorization of these proteins revealed that the resistant bacteria underwent an intense metabolic response. Key changes were observed in proteins involved in:

Energy and nitrogen uptake

Stress response

Amino acid conversion

Cell wall thickness nih.gov

These findings indicate that bacterial resistance to a membrane-targeting peptide like Magainin-1 is not a simple process but involves a complex, multi-faceted cellular commitment across several metabolic pathways. nih.gov More recent proteomic research has also identified that Magainin-2 can interact with the BamA protein in E. coli. BamA is a crucial component of the BAM complex, which is responsible for folding and inserting outer membrane proteins. This interaction was shown to impair the production of other outer membrane proteins, suggesting that Magainin's mechanism may include targeting essential protein machinery in addition to membrane disruption. unina.it

Computational and Bioinformatics Tools in Magainin-1 Research

Computational and bioinformatics tools have become indispensable for studying Magainin-1 at an atomic level of detail, providing insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov Molecular dynamics (MD) simulations, in particular, are used to model the behavior of Magainin-1 and its interactions with lipid bilayers, which mimic bacterial membranes.

These simulations can reveal:

Structural Stability: MD simulations have shown that Magainin-1 maintains its helical conformation more stably within a lipid environment (like a DPPC membrane) compared to being in water. yu.edu.jo

Pore Formation: Simulations help visualize the mechanism of membrane disruption. Magainin is believed to form "toroidal pores," where the peptide and lipid headgroups together line a water-filled channel through the membrane. mdpi.comnih.govplos.org This is distinct from "barrel-stave" pores where peptides alone form the pore. Atomistic simulations on supercomputers have modeled these pores, showing that the peptides adopt highly tilted orientations around a small central pore. nih.gov

Peptide-Lipid Interactions: Atomic force spectroscopy combined with functionalized tips has been used to probe the direct interaction forces between Magainin-1 and model membranes. nih.gov These studies confirm a strong adhesion to negatively charged membranes (mimicking bacteria) and much weaker interaction with neutral membranes (mimicking eukaryotic cells), providing a physical basis for the peptide's selectivity. nih.gov

Synergistic Effects: Bioinformatics and computational modeling are also used to explore the synergy between different peptides. For example, the interaction between Magainin 2 and another peptide, PGLa, has been studied extensively, with simulations suggesting that heterodimers of the two peptides have stronger interactions and form more ordered pores than homodimers of either peptide alone. nih.govplos.org

Bioinformatics servers like PEP-FOLD are used to model the three-dimensional structures of peptides from their amino acid sequences, providing the initial models needed for more complex simulations. researchgate.net These computational approaches are crucial for understanding the structure-function relationship of Magainin-1 and for the rational design of new, more potent synthetic analogues.

Future Perspectives and Translational Research Pathways for Magainin 1 Derived Compounds

Rational Design of Next-Generation Magainin-1 Variants with Enhanced Specificity and Potency

The therapeutic potential of naturally occurring peptides like Magainin-1 is often limited by factors such as susceptibility to degradation and potential toxicity at high concentrations. nih.gov Consequently, rational design strategies are being employed to engineer next-generation Magainin-1 variants with improved characteristics. This approach involves modifying key physicochemical properties such as amino acid composition, chain length, net positive charge, hydrophobicity, and amphipathicity to optimize performance. nih.govnih.gov

One of the primary goals is to enhance the specificity of these peptides for microbial membranes over host cells, thereby minimizing cytotoxicity. This is often achieved by modulating the balance between cationic and hydrophobic residues. nih.gov Increasing the net positive charge can enhance the initial electrostatic interaction with negatively charged bacterial membranes, while optimizing hydrophobicity is crucial for membrane insertion and disruption. nih.govscispace.com For instance, substituting specific amino acids with residues like lysine (B10760008) or arginine can increase the positive charge, while strategic placement of hydrophobic residues can bolster antimicrobial potency. nih.govnih.gov

Furthermore, structural modifications are being explored to increase stability and efficacy. The introduction of D-amino acids in place of their natural L-counterparts can render the peptides less susceptible to proteolytic degradation by host and bacterial enzymes. scispace.com Cyclization of the peptide backbone is another strategy that can enhance conformational stability and, in some cases, improve antimicrobial activity. nih.gov Computational modeling and structure-activity relationship (SAR) studies are instrumental in predicting the effects of these modifications, accelerating the discovery and optimization of new peptide candidates. nih.gov An example of a rationally designed Magainin-2 analog is Pexiganan (MSI-78), which was developed through extensive SAR studies and has undergone clinical trials. nih.govnih.gov

Table 1: Key Physicochemical Parameters in the Rational Design of Magainin-1 Variants

| Parameter | Influence on Peptide Activity | Design Strategy Example |

|---|---|---|

| Net Positive Charge | Enhances electrostatic attraction to negatively charged microbial membranes. | Substitution with cationic residues (e.g., Lysine, Arginine). nih.govnih.gov |

| Hydrophobicity | Affects membrane partitioning and insertion. | Introduction of hydrophobic amino acids. nih.gov |

| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues, crucial for membrane interaction. | Helical wheel projections to guide amino acid substitutions. nih.gov |

| Helicity | The α-helical structure is important for membrane disruption. | Substitution of Glycine (B1666218) with Alanine (B10760859) to stabilize the helix. nih.gov |

| Amino Acid Chirality | Influences susceptibility to proteases. | Incorporation of D-amino acids to increase stability. scispace.com |

| Cyclization | Can improve conformational stability and resistance to degradation. | Engineering a head-to-tail peptide bond. nih.gov |

Exploration of Diverse Biological Activities Beyond Direct Antimicrobial Effects (e.g., Immunomodulation)

While the direct killing of microbes is the most recognized function of Magainin-1 and its derivatives, research is increasingly revealing their capacity to modulate the host immune response. frontiersin.orgnih.gov These immunomodulatory properties can be as crucial as their direct antimicrobial action in resolving infections. Some antimicrobial peptides, now also termed host defense peptides (HDPs), can stimulate or suppress the immune system, offering a dual approach to therapy. nih.gov

Magainin-1 and its analogs have been shown to influence a variety of immune cells, including neutrophils, macrophages, and T-cells. frontiersin.orgnih.gov They can act as chemoattractants, recruiting immune cells to the site of infection to enhance pathogen clearance. nih.gov For example, certain synthetic peptides have been shown to induce the production of chemokines, which are signaling proteins that direct the movement of leukocytes. nih.gov

Furthermore, some Magainin-derived peptides can modulate the inflammatory response by suppressing the production of pro-inflammatory cytokines while enhancing the expression of anti-inflammatory ones. nih.govnih.gov This can help to prevent the excessive inflammation and tissue damage often associated with severe infections. The ability of these peptides to influence both innate and adaptive immunity opens up new therapeutic possibilities, not only for infectious diseases but also for inflammatory and autoimmune conditions. frontiersin.orgresearchgate.net

Table 2: Immunomodulatory Activities of Magainin-Derived and Other Antimicrobial Peptides

| Immunomodulatory Effect | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|

| Chemotaxis | Recruitment of immune cells (e.g., neutrophils, macrophages) to the site of infection. nih.gov | Enhanced pathogen clearance in bacterial and fungal infections. |

| Cytokine Modulation | Regulation of pro- and anti-inflammatory cytokine production. nih.govnih.gov | Control of sepsis and other inflammatory conditions. |

| Wound Healing | Stimulation of angiogenesis and tissue regeneration. nih.gov | Treatment of chronic wounds and diabetic foot ulcers. mdpi.com |

| Adjuvant Activity | Enhancement of the immune response to vaccines. researchgate.netmdpi.com | Development of more effective vaccines against infectious agents. |

Conceptualization of Magainin-1 as a Scaffold for Novel Therapeutic Agent Development

The unique structural and functional properties of Magainin-1 make it an excellent scaffold for the development of novel therapeutic agents that go beyond antimicrobial applications. mdpi.com Its ability to selectively interact with and disrupt cell membranes can be harnessed to deliver other therapeutic molecules to specific targets.

One promising area of research is the development of peptide-drug conjugates. In this approach, a cytotoxic agent, for example, can be linked to a Magainin-1 analog. The peptide then acts as a delivery vehicle, targeting the conjugate to cancer cells, which often have membrane properties similar to those of microbes. nih.govmdpi.com This strategy could increase the efficacy of the drug while reducing its side effects on healthy tissues.

Moreover, the membrane-permeabilizing properties of Magainin-1 derivatives can be exploited to enhance the uptake of other drugs that have poor cell penetration. By co-administering a Magainin-based peptide, it may be possible to improve the efficacy of existing antibiotics or other therapeutic agents. The versatility of the Magainin-1 scaffold provides a platform for creating a wide range of innovative therapies for various diseases. mdpi.com

Integration of Magainin-1 Research into Multidisciplinary Biomedical Science Initiatives

The full therapeutic potential of Magainin-1 and its derivatives can only be realized through a multidisciplinary approach that integrates expertise from various fields of biomedical science. researchgate.netmdpi.com The development of these peptides from initial discovery to clinical application requires a collaborative effort involving microbiologists, immunologists, chemists, pharmacologists, and clinicians. mdpi.com

Bioinformaticians and computational biologists play a crucial role in the rational design and in silico screening of new peptide variants. nih.gov Advances in structural biology are essential for understanding the precise mechanisms of peptide-membrane interactions at an atomic level. plos.org Furthermore, progress in bioengineering and drug delivery systems is needed to overcome challenges such as peptide stability and targeted delivery in vivo. nih.gov

Collaborative initiatives that bring together researchers from academia, industry, and clinical practice are vital for translating promising laboratory findings into effective therapies. Such initiatives can facilitate the sharing of resources and expertise, streamline the drug development pipeline, and ultimately accelerate the delivery of new treatments to patients. The study of Magainin-1 and its derivatives is a prime example of how interdisciplinary research can drive innovation in medicine. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Gigkflhsagkfgkafvgeimks |

| Magainin-1 |

| Magainin-2 |

| Pexiganan (MSI-78) |

| Lysine |

| Arginine |

| Glycine |

Q & A

Q. How can the reproducibility of this compound research be enhanced in interdisciplinary teams?

- Methodological Answer: Adopt electronic lab notebooks (ELNs) for real-time data sharing. Standardize workflows using platforms like protocols.io . Conduct pre-submission reproducibility audits, where independent team members replicate key experiments. Publish negative results and troubleshooting logs to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.